Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This specific triazole-furan-2-carboxamide regioisomer (CAS 2034534-37-5) is essential for SAR studies at the furan-2-position. Distinct from the 3-carboxamide isomer (CAS 2034460-31-4), its chiral 3-methylbutan-2-amine linker enables stereochemistry-dependent target engagement. Ideal as a reference standard or diversification scaffold for CB1 antagonist programs. ≥95% purity. Verify identity via NMR, HPLC, and MS before use.

Molecular Formula C12H16N4O2
Molecular Weight 248.286
CAS No. 2034534-37-5
Cat. No. B2845947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide
CAS2034534-37-5
Molecular FormulaC12H16N4O2
Molecular Weight248.286
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CO2
InChIInChI=1S/C12H16N4O2/c1-9(2)10(6-16-8-13-7-14-16)15-12(17)11-4-3-5-18-11/h3-5,7-10H,6H2,1-2H3,(H,15,17)
InChIKeyNIVJTIREXFIYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide (CAS 2034534-37-5): Known Chemistry and Evidence Gaps


N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide is a synthetic small molecule (C₁₂H₁₆N₄O₂; MW 248.29) classified as a heterocyclic carboxamide. Its structure combines a 1,2,4-triazole head group with a furan-2-carboxamide tail linked via a chiral 3-methylbutan-2-amine spacer. Compounds containing a 1,2,4-triazole and a furan-2-carboxamide moiety have been reported in drug discovery contexts, notably as inhibitors of bacterial DksA [1] and as cannabinoid CB1 receptor antagonists [2]. However, a primary literature search returned no direct biological activity data for this specific compound. Its cataloging by chemical vendors as a “useful research compound” with typical purity of 95% [3] currently represents the extent of publicly available technical documentation.

Why Standard Triazole-Carboxamide Analogs Cannot Substitute for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide


Casual substitution of N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide with other triazole-, furan-, or carboxamide-containing analogs is unsupported and scientifically risky. Within the broader triazole-carboxamide class, small structural changes induce drastic shifts in pharmacological properties: a repositioning of the carboxamide attachment from the 2-position to the 3-position of the furan ring yields a regioisomer (CAS 2034460-31-4) with a distinct InChI Key (VZLJYAGOUVTPBZ-UHFFFAOYSA-N), representing a different chemical entity with no established pharmacological equivalence . In a related chemotype, furan-2-carboxamide-substituted triazoles have demonstrated potent CB1 antagonism with IC₅₀ values below 20 nM, while close analogs showed >1000-fold selectivity windows over the CB2 receptor [1]. This class-wide sensitivity to substitution patterns means that interchangeable use of analogs cannot be assumed and would invalidate any downstream structure-activity relationships or biological interpretations. The evidence below details the limited but critical points of differentiation that currently define this compound's unique chemical identity.

Quantitative Differentiation Evidence for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide


Regioisomeric Identity: Furan-2-carboxamide vs. Furan-3-carboxamide Differentiation

The target compound is defined by its furan-2-carboxamide substitution pattern. Its closest cataloged analog is the furan-3-carboxamide regioisomer (CAS 2034460-31-4). The two compounds are distinct chemical entities with unique InChI Keys: NIVJTIREXFIYMH-UHFFFAOYSA-N for the 2-carboxamide versus VZLJYAGOUVTPBZ-UHFFFAOYSA-N for the 3-carboxamide . No biological data have been published for either compound, precluding quantitative functional comparison. However, the positional isomerism defines a critical structural boundary; procurement of the incorrect regioisomer constitutes acquisition of a different compound with uncharacterized properties.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Heterocyclic Head Group Distinction: 1,2,4-Triazole vs. Pyrazole Analogs

The target compound employs a 1,2,4-triazole head group. A closely cataloged analog, N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]furan-2-carboxamide, replaces the triazole with a pyrazole ring . In CB1 receptor pharmacology, the substitution of a triazole for a pyrazole core in diaryl-carboxamide antagonists produces substantial changes in receptor binding affinity. For example, in a related series, triazole-containing antagonists achieved IC₅₀ values below 20 nM, while the corresponding pyrazole prototype (rimonabant) showed distinct efficacy profiles [1]. This class-level SAR indicates that pyrazole and triazole head groups are not functionally interchangeable; however, no direct head-to-head data exist for the specific target compound.

Bioisosterism Medicinal Chemistry Pharmacophore Design

Linker Region Architecture: Branched 3-Methylbutan-2-amine Spacer

The target compound incorporates a chiral 3-methylbutan-2-amine linker connecting the triazole and carboxamide functionalities. Commercial analogs such as N-(butan-2-yl)-5-[(1H-pyrazol-1-yl)methyl]furan-2-carboxamide (CAS 1052631-84-1) employ an unsubstituted butan-2-amine linker . The presence of the 3-methyl substituent introduces steric bulk adjacent to the chiral center, which would be predicted to alter conformational preferences and metabolic stability compared to the des-methyl analog. Within the triazole-carboxamide patent space (US9416127), compounds with varying linker substitutions demonstrated a >100-fold range in TAAR1 binding affinity (Ki values spanning ~0.2–30 nM), demonstrating that linker modifications profoundly impact target binding [1]. However, no quantitative linker-comparison data are available for the specific target compound.

Structure-Activity Relationship Pharmacokinetics Chemical Stability

Recommended Application Scenarios for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide Based on Available Evidence


Regioisomer-Controlled Study Design: Furan-2-carboxamide as a Defined Structural Probe

Procurement of the 2-carboxamide regioisomer (CAS 2034534-37-5) is essential for any research program aiming to establish a structure-activity relationship (SAR) at the furan-carboxamide position. The distinct InChI Key relative to the 3-carboxamide isomer ensures that any biological screening data generated are unambiguously attributable to the correct molecular entity. This compound is suitable as a synthetic intermediate or reference standard where the furan-2-carboxamide connectivity is a critical structural requirement [1].

Triazole-Containing Pharmacophore Elaboration: A Scaffold for Kinase or GPCR Probe Development

The 1,2,4-triazole-furan-2-carboxamide core is a recognized pharmacophore in kinase inhibition and G protein-coupled receptor (GPCR) antagonist programs. Compounds of this chemotype have demonstrated potent CB1 receptor antagonism (IC₅₀ <20 nM) in the broader class [1]. The target compound, with its chiral 3-methylbutan-2-amine linker, is positioned as a diversification scaffold for exploring stereochemistry-dependent target engagement. Its cataloged availability (≥95% purity) makes it suitable for initial in vitro screening or as a building block for focused compound library synthesis [2].

Procurement Quality Control: Purity Verification Against Cataloged Specifications

Given the absence of primary pharmacological data, procurement decisions for this compound must be anchored to analytical quality control. The published specification of ≥95% purity [1] serves as the minimum acceptance criterion. Any procured batch should be verified by HPLC, ¹H NMR, and MS to confirm identity against the published SMILES (CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CO2) and InChI Key (NIVJTIREXFIYMH-UHFFFAOYSA-N), ensuring that the material matches the cataloged structure before use in any experiment [2].

Bacterial DksA Inhibition Research: Leveraging Triazole-Carboxamide Class Activity

Recent patent literature discloses N-(substituted)-1H-1,2,4-triazole-3-carboxamide compounds as inhibitors of the bacterial transcriptional regulator DksA, a target for antibacterial drug discovery [1]. Although the target compound is a furan-2-carboxamide rather than a triazole-3-carboxamide, its structural proximity to this patent chemotype suggests it could be evaluated as a comparative probe for target engagement and selectivity profiling in DksA-expressing bacterial strains.

Quote Request

Request a Quote for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.